草酸银

描述

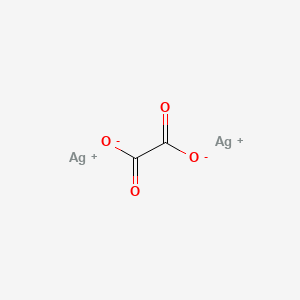

Silver oxalate, with the chemical formula Ag₂C₂O₄, is a white crystalline powder known for its unique properties and applications. It is commonly used in experimental petrology to introduce carbon dioxide into experiments, as it decomposes to silver and carbon dioxide under geological conditions . Additionally, silver oxalate is a precursor in the production of silver nanoparticles and is known for its explosive nature when subjected to heat, shock, or friction .

科学研究应用

Silver oxalate has a wide range of applications in scientific research:

作用机制

Target of Action

Silver oxalate (Ag2C2O4) is a chemical compound that primarily targets carbon dioxide (CO2) in experimental petrology . It is used to add CO2 to experiments as it breaks down to silver (Ag) and CO2 under geologic conditions . It also targets the production of silver nanoparticles .

Mode of Action

Silver oxalate interacts with its targets through a process of decomposition. When heated around 140 degrees Celsius, or subjected to shock or friction, silver oxalate decomposes, releasing silver and CO2 . This property makes it useful in experimental petrology for introducing CO2 into experiments . It is also a precursor to the production of silver nanoparticles .

Biochemical Pathways

The decomposition of silver oxalate affects the carbon dioxide pathway . When silver oxalate breaks down, it releases CO2, which can then participate in various biochemical reactions . The oxalate-carbonate pathway is one such process, where calcium oxalate metabolism results in CO2 being sequestered into soils as insoluble calcite (CaCO3) .

Pharmacokinetics

Silver oxalate is a solid compound with low solubility in water

Result of Action

The decomposition of silver oxalate results in the release of silver and CO2. This has significant implications at the molecular and cellular level. The released silver can form nanoparticles, which have various applications in fields like electronics, medicine, and catalysis . The released CO2 can participate in various biochemical reactions, contributing to processes like the carbon cycle .

Action Environment

The action of silver oxalate is influenced by environmental factors such as temperature and physical stress. For instance, silver oxalate is stable under normal conditions but becomes explosive upon heating around 140 degrees Celsius, or when subjected to shock or friction . This suggests that the efficacy and stability of silver oxalate are highly dependent on the environmental conditions.

生化分析

Biochemical Properties

Silver oxalate is known to interact with various biomolecules. It is produced by the reaction between silver nitrate and oxalic acid . The compound is also a precursor to the production of silver nanoparticles, which have found applications in various fields, including medicine .

Cellular Effects

For instance, oxalates can bind with certain minerals, particularly calcium and magnesium, as well as iron and copper . High oxalate in the body can be problematic, affecting mitochondrial function and creating inflammation .

Molecular Mechanism

The molecular mechanism of silver oxalate involves its breakdown to silver and carbon dioxide under geologic conditions . This process is crucial in its role as a precursor to the production of silver nanoparticles .

Temporal Effects in Laboratory Settings

In laboratory settings, silver oxalate displays unique mechanical properties. It is a highly anisotropic brittle material possessing a small bulk modulus of 9.6 GPa . It exhibits the negative Poisson’s ratio (NPR) phenomenon and the most extreme form of the negative linear compressibility (NLC) phenomenon found to date .

Metabolic Pathways

The metabolic pathways involving silver oxalate are not well-studied. Oxalates are known to be involved in various metabolic processes. For instance, oxalates can interfere with cellular functions, affecting health on a broader, systemic level .

准备方法

Synthetic Routes and Reaction Conditions: Silver oxalate is typically synthesized through a precipitation reaction involving silver nitrate (AgNO₃) and oxalic acid (H₂C₂O₄). The reaction proceeds as follows: [ 2AgNO₃ + H₂C₂O₄ \rightarrow Ag₂C₂O₄ + 2HNO₃ ] This reaction is carried out in an aqueous medium, and the resulting silver oxalate precipitate is filtered, washed, and dried .

Industrial Production Methods: In industrial settings, silver oxalate can be produced using similar precipitation methods but on a larger scale. The reaction conditions, such as temperature, concentration of reactants, and pH, are carefully controlled to optimize yield and purity .

化学反应分析

Types of Reactions: Silver oxalate undergoes several types of chemical reactions, including:

Thermal Decomposition: When heated to around 140°C, silver oxalate decomposes explosively to form silver and carbon dioxide. [ Ag₂C₂O₄ \rightarrow 2Ag + 2CO₂ ]

Reduction Reactions: Silver oxalate can be reduced to metallic silver using reducing agents such as hydrazine or sodium borohydride.

Oxidation Reactions: Although less common, silver oxalate can participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

Thermal Decomposition: Conducted at temperatures around 140°C.

Reduction: Typically involves reducing agents like hydrazine or sodium borohydride in aqueous or alcoholic solutions.

Major Products:

Thermal Decomposition: Produces metallic silver and carbon dioxide.

Reduction: Produces metallic silver.

相似化合物的比较

Silver oxalate can be compared with other metal oxalates, such as:

Calcium Oxalate (CaC₂O₄): Commonly found in kidney stones and certain plants.

Copper Oxalate (CuC₂O₄): Used in the synthesis of copper nanoparticles and as a precursor in various chemical reactions.

Zinc Oxalate (ZnC₂O₄): Employed in the production of zinc oxide nanoparticles, which have applications in sunscreens and rubber manufacturing.

Uniqueness of Silver Oxalate:

Explosive Decomposition: Silver oxalate’s ability to decompose explosively at relatively low temperatures is a unique property not shared by many other metal oxalates.

Precursor for Silver Nanoparticles: Its role as a precursor for silver nanoparticles, which have extensive applications in various fields, sets it apart from other oxalates.

属性

IUPAC Name |

disilver;oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2Ag/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNGYKPINNDWGGF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

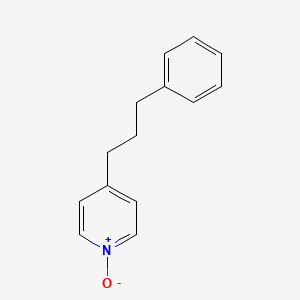

C(=O)(C(=O)[O-])[O-].[Ag+].[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2C2O4, C2Ag2O4 | |

| Record name | silver oxalate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Silver_oxalate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90201448 | |

| Record name | Silver oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

533-51-7 | |

| Record name | Silver oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=533-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silver oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90201448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disilver oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILVER OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NE0L2ZGZ13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of silver oxalate?

A1: Silver oxalate has the molecular formula Ag2C2O4 and a molecular weight of 303.75 g/mol. []

Q2: What is the crystal structure of silver oxalate?

A2: Silver oxalate exhibits a monoclinic crystal structure belonging to the space group P21/c—C2h5. [, ] The structure consists of chain molecules of (Ag2C2O4)x extending parallel to the b-axis, with longer silver-oxygen bonds linking these chains to form the three-dimensional structure. []

Q3: Does silver oxalate display any unusual mechanical properties?

A3: Yes, silver oxalate is a highly anisotropic and brittle material with a low bulk modulus (≈9.6 GPa). [] Interestingly, it exhibits both negative Poisson's ratio (NPR) and a strong negative linear compressibility (NLC), the latter being among the most extreme observed. []

Q4: What are some methods for synthesizing silver oxalate nanoparticles?

A4: Several methods are available for synthesizing silver oxalate nanoparticles:

- Precipitation: This involves adding a silver ion solution (e.g., silver nitrate) to an oxalate reagent. The reaction conditions, including silver and oxalate concentrations, reagent addition rate, and temperature, influence the size and morphology of the resulting nanoparticles. []

- Solid-phase reaction: Silver oxalate nanoparticles can be synthesized at room temperature through a solid-phase reaction between silver nitrate (AgNO3) and oxalic acid dihydrate (H2C2O4·2H2O). []

- Microwave-assisted synthesis: This method utilizes microwave irradiation to rapidly decompose silver oxalate in a glycol medium, with a capping agent like polyvinylpyrrolidone (PVP) controlling particle size and morphology. []

Q5: Can silver oxalate be synthesized in a way that makes it water-soluble?

A5: While silver oxalate is typically insoluble in solvents, researchers have discovered that reacting it with N,N-dimethyl-1,3-diaminopropane creates a water-soluble species. [] This species can be thermally decomposed at low temperatures (30°C) to produce water-dispersible silver nanoparticles in the presence of a stabilizing agent like gelatin. []

Q6: What happens when silver oxalate is heated?

A6: Silver oxalate undergoes thermal decomposition upon heating, producing metallic silver, carbon dioxide, and potentially other gaseous products. [, , ] This process is influenced by factors such as:

- Presence of dopants: The addition of dopants like cadmium can alter the thermal decomposition rate of silver oxalate. []

- Pre-irradiation: Exposure to ultraviolet light or gamma radiation can affect the thermal decomposition kinetics of silver oxalate. [, ]

- Mechanical activation: Grinding or milling silver oxalate can influence its thermal decomposition behavior. []

Q7: What are the applications of silver oxalate's thermal decomposition?

A7: The thermal decomposition of silver oxalate finds application in various fields:

- Conductive inks: Silver oxalate serves as a precursor in conductive inks, decomposing at relatively low temperatures to form conductive silver films. [, , , ] The morphology and electrical properties of these films depend on the decomposition conditions and the presence of modifying agents like polyvinylpyrrolidone (PVP). []

- Silver nanoparticle synthesis: The controlled thermal decomposition of silver oxalate, particularly in the presence of stabilizing agents, provides a route to synthesize silver nanoparticles with tailored sizes and morphologies. [, , , ]

- Solder material: Silver oxalate has potential as a precursor for highly conductive silver solder due to its ability to decompose into silver at moderate temperatures and pressures. []

Q8: Does silver oxalate exhibit catalytic properties?

A8: Yes, silver oxalate can act as a precursor for catalytically active silver nanoparticles. For example, researchers have demonstrated the TiO2-catalyzed thermal decomposition of alkylamine-activated silver oxalate at low temperatures, yielding silver nanoparticles deposited on TiO2. [] These supported nanoparticles demonstrated catalytic activity in the hydrogenation of 4-nitrophenol. []

Q9: Are there other notable applications of silver oxalate?

A9: Silver oxalate finds use in diverse areas, including:

- Surface-enhanced Raman spectroscopy (SERS): Silver oxalate can be used to prepare SERS-active substrates. Thermal decomposition of silver oxalate deposited on thin-layer chromatography (TLC) plates creates a silver nanoparticle layer, enhancing Raman signals from adsorbed analytes. []

- High-pressure experiments: Silver oxalate serves as a convenient source of CO2 in high-pressure experiments relevant to geology and material science. [, , ] Its thermal decomposition provides controlled CO2 release within experimental capsules. []

Q10: What are some future research directions for silver oxalate?

A10: Several research avenues hold promise for advancing our understanding and applications of silver oxalate:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B1606372.png)

![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1606376.png)

![2-ethyl-13-(2-hydroxyethyl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B1606385.png)

![Ethyl 4-(benzo[d]oxazol-2-ylamino)benzoate](/img/structure/B1606386.png)

![2-(4-Aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B1606387.png)

![2-[(3-Methylbutyl)amino]ethanol](/img/structure/B1606390.png)